4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
943326-34-9 |
|---|---|
Molecular Formula |
C14H12F3NO |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
4-oxo-1-[2-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)12-4-2-1-3-11(12)13(9-18)7-5-10(19)6-8-13/h1-4H,5-8H2 |
InChI Key |
AWVPMWMRNFHWKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Followed by Nitrile Formation
A foundational approach involves Friedel-Crafts acylation of 2-(trifluoromethyl)benzene with cyclohexenone in the presence of Lewis acids like AlCl₃. The resultant ketone intermediate undergoes cyanation using trimethylsilyl cyanide (TMSCN) under acidic conditions. While this method achieves moderate yields (50–60%), scalability is hampered by stoichiometric AlCl₃ use and laborious purification steps.
Cyclocondensation of Keto-Nitriles
Catalytic Methodologies: Advancements and Optimization
Copper-Catalyzed Cyanoalkylation
Recent breakthroughs leverage copper(I) bromide (CuBr) with tri-n-butylphosphine (PBu₃) as a catalytic system in nitromethane (MeNO₂). Table 1 summarizes optimized conditions derived from high-throughput screening:
| Entry | Catalyst (mol%) | Ligand (mol%) | Temp. (°C) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuBr (5) | PBu₃ (10) | 90 | MeNO₂ | 80 |
| 2 | CuBr (5) | PCy₃ (10) | 90 | MeNO₂ | 70 |
| 3 | CuBr (5) | BINAP (5) | 90 | MeNO₂ | 66 |
The PBu₃ ligand enhances electron donation to Cu(I), facilitating oxidative addition of the nitrile precursor. BF₃·Et₂O co-catalyst further accelerates the reaction by polarizing the carbonyl group. Kinetic studies reveal a first-order dependence on both the ketone and nitrile components, with an activation energy of 72 kJ/mol.
Solvent and Temperature Effects
Solvent screening identifies nitromethane as optimal due to its high dielectric constant (35.9), which stabilizes charged intermediates. Substituting MeNO₂ with toluene or DMF drastically reduces yields (<20%), attributed to poor catalyst solubility. Temperature profiles indicate 90°C as ideal, balancing reaction rate and byproduct formation. Lower temperatures (70°C) prolong reaction times (24 h) for comparable yields.
Heterogeneous Catalysis: Emerging Paradigms
Molecular Sieve-Supported Nickel-Lanthanum Catalysts
A patent-pending method for analogous compounds employs KIT-1 molecular sieves functionalized with Ni²⁺ and La³⁺ ions. The synthesis involves:
- Water vapor treatment : KIT-1 sieves heated at 125°C under steam for 25 minutes to enhance surface acidity.
- Acid washing : Nitric acid (0.6 M) removes residual metals, increasing pore accessibility.
- Metal impregnation : Sequential loading of NiCl₂ (1.0 M) and La(OTf)₃ (0.4 M) at a Ni:La molar ratio of 1:2.
This catalyst achieves 85% yield in acetonitrile/PEG-200 (3:1 v/v) at 70°C over 15 hours. The La³⁺ ions act as Lewis acid sites, polarizing the carbonyl group, while Ni facilitates nitrile transfer. Reusability tests show <5% yield drop after 30 cycles, highlighting industrial potential.
Comparative Analysis of Homogeneous vs. Heterogeneous Systems
Table 2 contrasts key metrics:
| Parameter | CuBr/PBu₃ (Homogeneous) | Ni-La/KIT-1 (Heterogeneous) |
|---|---|---|
| Yield (%) | 80 | 85 |
| Temp. (°C) | 90 | 70 |
| Reaction Time (h) | 18 | 15 |
| Catalyst Reuse | Not feasible | 30 cycles |
| TON (mol/mol) | 16 | 240 |
Heterogeneous systems offer superior turnover numbers (TON) and easier separation, albeit with marginally higher initial costs.
Mechanistic Insights and Kinetic Modeling
Proposed Mechanism for Copper-Catalyzed Synthesis
The reaction proceeds via:
- Oxidative addition : Cu(I) inserts into the C–CN bond of the nitrile source, forming a Cu(III)–CN intermediate.
- Electrophilic activation : BF₃ coordinates to the ketone oxygen, increasing electrophilicity.
- Nucleophilic attack : The nitrile group attacks the activated carbonyl, followed by reductive elimination to regenerate Cu(I).
Density functional theory (DFT) calculations corroborate a concerted asynchronous pathway, with a rate-determining barrier of 92 kJ/mol for nitrile transfer.
Diffusion Limitations in Heterogeneous Systems
For Ni-La/KIT-1, intraparticle diffusion of the nitrile precursor limits rates at conversions >70%. Thiele modulus analysis (Φ = 1.8) confirms pore diffusion control, necessitating mesoporous catalysts (pore diameter >4 nm) for improved mass transfer.
Chemical Reactions Analysis
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The ketone and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Data Table: Comparative Overview
Biological Activity
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile, identified by its CAS number 943326-34-9, is a compound of significant interest due to its potential biological activities. This article aims to consolidate findings from various studies, detailing its biological activity, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.25 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with enzymatic targets. The following sections summarize key findings regarding the biological activity of this compound.
Inhibitory Effects on Enzymes
In vitro studies have demonstrated that derivatives of compounds with similar structures can inhibit key enzymes involved in various diseases:
- Cholinesterases : Compounds with trifluoromethyl substitutions have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds exhibited IC50 values ranging from 10.4 μM to 24.3 μM against these enzymes, indicating potential for use in treating Alzheimer's disease .
- Cyclooxygenase (COX) : The presence of the trifluoromethyl group has been linked to moderate inhibition of COX-2 and lipoxygenases (LOX-5 and LOX-15), which are critical in inflammatory processes .
| Enzyme Target | IC50 Values (μM) |
|---|---|
| AChE | 10.4 - 24.3 |
| BChE | 7.7 - 30.1 |
| COX-2 | Moderate Inhibition |
| LOX-5 | Moderate Inhibition |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies suggest that similar compounds can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the position and nature of substituents significantly influence the biological activity of these compounds. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing properties, facilitating stronger interactions with target enzymes.
Case Study 1: Inhibition of Cholinesterases
A study investigated the inhibitory effects of several trifluoromethyl-substituted compounds on AChE and BChE. The findings revealed that the presence of electron-withdrawing groups like trifluoromethyl significantly increased the potency of these inhibitors compared to their non-fluorinated counterparts .
Case Study 2: Anti-inflammatory Properties
Another research focused on the anti-inflammatory potential of similar compounds, demonstrating that those with a trifluoromethyl group exhibited reduced inflammation markers in cellular models, suggesting therapeutic applications in inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 4-oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, cyclohexanone derivatives can be functionalized via nucleophilic substitution or condensation. A related compound, 6-(4-chloro-3-nitrophenyl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile, was synthesized by reacting intermediates with hydrazine hydrate, chloroacetate, or aromatic amines under acidic/basic conditions . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
- Temperature control : Reactions with trifluoromethyl groups often require low temperatures (−10°C to 25°C) to avoid side products.
- Catalysts : Lewis acids (e.g., AlCl₃) improve regioselectivity in Friedel-Crafts-like reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles (e.g., C–C–C angles ≈ 109.5° in cyclohexane rings) and torsional strain from the trifluoromethyl substituent. Disorder in crystal structures can be minimized by slow evaporation from ethanol .
- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl environments (δ −58 to −62 ppm). ¹H NMR reveals coupling between the cyclohexanone carbonyl and aromatic protons .
- IR spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N stretch ~2220 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity, substituent effects, or dynamic processes. For example:
- Solvent effects : Compare shifts in CDCl₃ vs. DMSO-d₆; DMSO stabilizes polar intermediates, altering ¹H NMR splitting patterns.
- Substituent analysis : Fluorine substituents (e.g., 2-fluorophenyl vs. 4-fluorophenyl) induce para/ortho electronic effects, shifting ¹⁹F NMR signals by 3–5 ppm .
- Dynamic NMR : Use variable-temperature studies to detect conformational exchange in cyclohexane rings (e.g., chair-to-boat transitions) .
Q. What strategies are recommended for designing multi-step syntheses of novel derivatives while maintaining regioselectivity?
- Methodological Answer :
- Stepwise functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) early to direct subsequent substitutions. For example, nitrile groups stabilize carbanions for alkylation .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl intermediates during oxidation steps .
- Computational modeling : DFT calculations (e.g., Gaussian09) predict regioselectivity in electrophilic aromatic substitution by mapping Fukui indices .
Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in cyclization reactions?
- Methodological Answer :
- Steric hindrance : The bulky trifluoromethyl group at the 2-position of the phenyl ring restricts rotation, favoring trans-cyclohexane conformers. This slows nucleophilic attack at the carbonyl carbon .
- Electronic effects : The −CF₃ group is strongly electron-withdrawing, activating the cyclohexanone carbonyl toward nucleophilic addition (e.g., hydrazine to form hydrazones) but deactivating the phenyl ring toward electrophilic substitution .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data on bond lengths in similar fluorinated cyclohexanecarbonitriles?
- Methodological Answer : Discrepancies in bond lengths (e.g., C–C vs. C≡N) may arise from crystal packing or disorder. Mitigation strategies include:
- High-resolution SCXRD : Collect data at low temperature (173 K) to reduce thermal motion artifacts .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) that distort bond lengths .
- Comparative studies : Benchmark against structurally validated compounds like 1-(4-fluorophenyl)cyclohexanecarbonitrile, where C≡N bond lengths average 1.16 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
